![molecular formula C18H14N4O3S B6522549 methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-32-5](/img/structure/B6522549.png)
methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes properties .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
Quinazoline derivatives are part of the N-containing heterocyclic compounds . The specific molecular structure of “methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate” could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions of quinazoline derivatives are diverse and depend on the specific derivative. For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various microorganisms, including E. coli, B. mycoides, and C. albicans .
Synthesis of Heterocyclic Compounds
1,3,4-thiadiazole derivatives are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds . They are also used in the synthesis of linear heterocyclic compounds containing chromone moiety .
Microwave-assisted Multi-component Reactions
1,3,4-thiadiazole derivatives are synthesized through microwave-assisted multi-component reactions . This method provides an efficient and green approach to synthesize these compounds.
Acylation of Amino Groups
1,3,4-thiadiazole derivatives are used in the acylation of the amino group of oxadiazoles . This process yields acylated compounds which have various applications.
Antimicrobial Efficiency
Some 1,3,4-thiadiazole derivatives have shown remarkable antimicrobial efficiency against the inspected microorganisms . This makes them potential candidates for the development of new antimicrobial drugs.
Pharmaceutical Applications
1,3,4-thiadiazole derivatives have wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities . These properties make them interesting compounds in medicinal chemistry .
Future Directions
properties
IUPAC Name |
methyl 2-(3-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-4-3-5-12(8-10)19-17-21-22-15(23)13-7-6-11(16(24)25-2)9-14(13)20-18(22)26-17/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQRFHFYUDWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
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